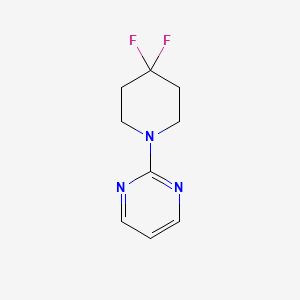

2-(4,4-Difluoropiperidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3/c10-9(11)2-6-14(7-3-9)8-12-4-1-5-13-8/h1,4-5H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFICSSZJRIUKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 4,4 Difluoropiperidin 1 Yl Pyrimidine and Its Analogues

Construction of the Pyrimidine (B1678525) Core Bearing the Difluoropiperidinyl Moiety

The formation of the central pyrimidine structure linked to the 4,4-difluoropiperidine (B1302736) group can be achieved through several key synthetic routes. These include direct condensation and cyclization, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions.

Direct Condensation and Cyclization Reactions of Pyrimidine Precursors with 4,4-Difluoropiperidine

One of the fundamental approaches to constructing the pyrimidine ring is through the condensation of appropriate precursors with 4,4-difluoropiperidine. This can be accomplished by reacting a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative, where the guanidine nitrogen is part of the 4,4-difluoropiperidine moiety. For instance, the reaction of a substituted malondialdehyde or a β-ketoester with N-(4,4-difluoropiperidin-1-yl)guanidine can lead to the formation of the desired pyrimidine ring. The reaction conditions for these cyclocondensations can vary, often requiring acid or base catalysis and elevated temperatures. nih.gov

Another strategy involves the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This method, often activated by trifluoromethanesulfonic anhydride, allows for a single-step synthesis of the pyrimidine core. nih.gov By utilizing a nitrile precursor that incorporates the 4,4-difluoropiperidine group, this methodology can be adapted for the synthesis of the target compound.

| Precursors | Reagents & Conditions | Product | Yield |

| Substituted malondialdehyde, N-(4,4-difluoropiperidin-1-yl)guanidine | Acid or base catalysis, heat | 2-(4,4-Difluoropiperidin-1-yl)pyrimidine | Moderate to Good |

| N-vinyl amide, 4,4-difluoropiperidine-1-carbonitrile | Trifluoromethanesulfonic anhydride, 2-chloropyridine | This compound | Moderate |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a widely employed and highly effective method for introducing the 4,4-difluoropiperidinyl moiety onto a pyrimidine ring. nih.govmdpi.com This strategy typically involves the reaction of a halogenated pyrimidine, such as 2-chloropyrimidine (B141910) or 2-fluoropyrimidine, with 4,4-difluoropiperidine. The reaction is generally facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

The reactivity of the halogenated pyrimidine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of other substituents on the pyrimidine ring. Electron-withdrawing groups on the pyrimidine ring can activate the substrate towards nucleophilic attack, thus facilitating the substitution reaction. nih.gov The choice of solvent and base is also crucial for optimizing the reaction conditions and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and bases such as potassium carbonate or triethylamine (B128534) are frequently used.

The regioselectivity of SNAr reactions is a key consideration, especially when dealing with di- or tri-halogenated pyrimidines. nih.govwuxiapptec.comresearchgate.net For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. However, the presence of certain substituents can alter this selectivity. wuxiapptec.com

| Substrate | Nucleophile | Base | Solvent | Product |

| 2-Chloropyrimidine | 4,4-Difluoropiperidine | K2CO3 | DMF | This compound |

| 2,4-Dichloropyrimidine | 4,4-Difluoropiperidine | Et3N | DMSO | 4-Chloro-2-(4,4-difluoropiperidin-1-yl)pyrimidine |

Palladium-Catalyzed Coupling Reactions for Pyrimidine Ring Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology is highly applicable to the synthesis of this compound. The reaction involves the coupling of an aryl halide (or triflate), in this case, a 2-halopyrimidine, with an amine, 4,4-difluoropiperidine. nih.gov

The success of the Buchwald-Hartwig amination relies on a suitable palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orglibretexts.org Various generations of catalysts and ligands have been developed to improve the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org The choice of base, solvent, and reaction temperature are critical parameters that need to be optimized for each specific substrate combination.

This method offers several advantages, including high functional group tolerance and the ability to form C-N bonds that are challenging to create using traditional methods. wikipedia.org

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 2-Bromopyrimidine | 4,4-Difluoropiperidine | Pd(OAc)2 | BINAP | NaOtBu | Toluene |

| 2-Chloropyrimidine | 4,4-Difluoropiperidine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane |

Functionalization and Derivatization Approaches of the Scaffold

Once the this compound core is synthesized, further diversification can be achieved by modifying either the pyrimidine ring or the difluoropiperidine moiety.

Substitutions on the Pyrimidine Ring (e.g., C2, C4, C5, C6 positions)

The pyrimidine ring of the scaffold can be further functionalized at its available carbon positions (C4, C5, and C6, assuming the difluoropiperidine is at C2). Halogenated derivatives of this compound, such as a 4-chloro or 4,6-dichloro analogue, serve as versatile intermediates for introducing a wide range of substituents.

These halogen atoms can be displaced by various nucleophiles through SNAr reactions, similar to the initial construction of the scaffold. nih.govmdpi.com This allows for the introduction of amino, alkoxy, and thioether groups at the C4 and C6 positions. The reactivity of these positions can be influenced by the electronic nature of the existing substituents. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to form new carbon-carbon bonds at these halogenated positions. researchgate.net This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, leading to a vast array of analogues.

| Starting Material | Reaction Type | Reagents & Conditions | Product |

| 4-Chloro-2-(4,4-difluoropiperidin-1-yl)pyrimidine | SNAr | Aniline (B41778), K2CO3, DMF | N-Phenyl-2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine |

| 4-Chloro-2-(4,4-difluoropiperidin-1-yl)pyrimidine | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH | 4-Phenyl-2-(4,4-difluoropiperidin-1-yl)pyrimidine |

Modifications of the Difluoropiperidine Ring

While modifications of the pyrimidine ring are more common, the 4,4-difluoropiperidine moiety can also be derivatized, although this is often more synthetically challenging once it is attached to the pyrimidine core. A more practical approach is to synthesize substituted 4,4-difluoropiperidines first and then couple them to the pyrimidine ring using the methods described in section 2.1.

The synthesis of substituted fluorinated piperidines can be achieved through various methods, including dearomatization-hydrogenation of fluoropyridine derivatives. nih.gov This can provide access to piperidines with additional substituents on the carbon framework. For instance, starting with a substituted fluoropyridine could lead to a difluoropiperidine with substituents at the 2, 3, 5, or 6 positions. These modified piperidines can then be used in SNAr or palladium-catalyzed coupling reactions to generate analogues of this compound with variations on the piperidine (B6355638) ring.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. For the assembly of the this compound scaffold and its analogues, several MCRs can be envisioned, primarily based on the well-established synthesis of 2-aminopyrimidines.

A prominent example is the Biginelli reaction , a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative to form dihydropyrimidinones. wikipedia.org A variation of this reaction, employing guanidine in place of urea, directly yields 2-aminodihydropyrimidines. units.itnih.gov While the direct incorporation of the 4,4-difluoropiperidine moiety via an MCR is not explicitly documented for this specific target, a plausible strategy involves a three-component reaction of a suitable ketone, an arylacetylene, and guanidine, which has been shown to produce 2-aminopyrimidines in good yields. nih.govresearchgate.net In this hypothetical approach, a precursor to the difluoropiperidinyl group could be part of one of the reactants, or the 2-aminopyrimidine (B69317) core could be synthesized first via an MCR and then subsequently coupled with 4,4-difluoropiperidine.

Another versatile MCR approach involves the reaction of β-chlorovinyl aldehydes with guanidines, which provides a general and practical route to functionalized 2-aminopyrimidines. researchgate.net This method is noted for its operational simplicity and the use of inexpensive reagents. The resulting 2-aminopyrimidine can then undergo further functionalization.

The following table summarizes representative three-component reactions for the synthesis of 2-aminopyrimidine scaffolds, which are precursors or analogues to the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Ketone | Arylacetylene | Guanidine | KOBut/DMSO | 2-Aminopyrimidine | Up to 80 | nih.gov |

| Aldehyde | β-Dicarbonyl Compound | Guanidine HCl | Microwave, Alcohol, 120 °C | 2-Amino-3,4-dihydropyrimidine | 36-91 | researchgate.net |

| β-Chlorovinyl aldehyde | Guanidine | K2CO3 | Two-step sequence | Functionalized 2-Aminopyrimidine | High to excellent | researchgate.net |

| Acetaldehyde diethyl acetal | N,N-Dimethylformamide | Guanidine nitrate | PCl3, then NaOMe, pressure | 2-Aminopyrimidine | High | google.com |

Advanced Synthetic Protocols

To enhance the efficiency, environmental friendliness, and stereochemical control of the synthesis of this compound and its analogues, advanced synthetic protocols are employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. dntb.gov.ua This technology is particularly effective for the synthesis of heterocyclic compounds like pyrimidines.

A key step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyrimidine ring by 4,4-difluoropiperidine. Microwave irradiation has been shown to be highly effective in promoting such SNAr reactions. For instance, the reaction of 2-chloropyrimidines with various amines, including piperidine and piperazine (B1678402) derivatives, is significantly accelerated under microwave conditions. rsc.orgnih.govnih.gov

In a typical procedure, a 2-chloropyrimidine derivative is reacted with the desired amine in a suitable solvent, often in the presence of a base, and heated in a microwave reactor. This method drastically reduces reaction times from hours to minutes. nih.gov For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved in 15-30 minutes at 120-140 °C using microwave irradiation. nih.govnih.gov

The table below presents examples of microwave-assisted synthesis of 2-substituted pyrimidines, illustrating the efficiency of this technique.

| Pyrimidine Substrate | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | Microwave | 10-60 min | 45-95 | rsc.org |

| 2-Amino-4-chloropyrimidine | Substituted Amines | Microwave, 120-140 °C | 15-30 min | Not specified | nih.gov |

| 6-Chloropurine derivative | Various Amines | Microwave, 120 °C | 10-30 min | 65-95 | nih.gov |

| 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Microwave, Pd catalyst | 15-30 min | 50-95 | mdpi.com |

Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. powertechjournal.combenthamdirect.com For the synthesis of pyrimidine derivatives, this includes the use of environmentally benign solvents like water, solvent-free conditions, and reusable catalysts. benthamdirect.comnih.govnih.gov

The synthesis of pyrimidine scaffolds in aqueous media has been successfully demonstrated. nih.gov For instance, multicomponent reactions to form pyrano[2,3-d]pyrimidines have been carried out in water or aqueous ethanol, often with the aid of a catalyst. powertechjournal.com These methods offer advantages such as operational simplicity, low cost, and reduced environmental pollution. The hydrophobic effect of water can also, in some cases, enhance reaction rates and selectivity.

The use of green catalysts, such as solid-supported catalysts or organocatalysts, is another important aspect of green chemistry in pyrimidine synthesis. powertechjournal.com These catalysts are often recoverable and reusable, reducing waste and cost. For example, TiO2-SiO2 has been used as a catalyst for the synthesis of benzopyrano[2,3-d]pyrimidine derivatives under solvent-free conditions. powertechjournal.com

The following table highlights some green chemistry approaches for the synthesis of pyrimidine derivatives.

| Reaction Type | Green Aspect | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Multicomponent Condensation | Aqueous media | Diammonium hydrogen phosphate | Pyrano[2,3-d]pyrimidine | High | powertechjournal.com |

| Multicomponent Condensation | Solvent-free | TiO2-SiO2 | Benzopyrano[2,3-d]pyrimidine | High | powertechjournal.com |

| Biginelli Reaction | Ultrasonic irradiation | SnCl2·2H2O or NaHCO3 | 2-Amino-1,4-dihydropyrimidine | Good | nih.gov |

| Aerobic Oxidation | Visible light, Organocatalyst | Eosin Y, O2 | 2-Substituted pyrimidine | Selective | rsc.org |

Stereoselective Synthesis for Enantiomeric Control

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, where the piperidine ring is substituted to create one or more stereocenters, requires stereoselective methods to control the enantiomeric purity of the final product. The asymmetric synthesis of substituted piperidines is a well-developed field, driven by the prevalence of the piperidine scaffold in natural products and pharmaceuticals. digitellinc.comajchem-a.com

Several strategies have been developed for the enantioselective synthesis of piperidine derivatives. These include the use of chiral auxiliaries, chiral catalysts, and starting from the chiral pool. For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts is a powerful method for producing enantioenriched piperidines. researchgate.netnih.gov This approach can provide access to a wide range of α-substituted piperidines with high levels of enantioselectivity.

Another approach involves the diastereoselective cyclization of acyclic precursors. For example, intramolecular reductive cyclization of monoximes of 1,5-diketones can lead to the formation of polysubstituted N-hydroxypiperidines with good diastereoselectivity. ajchem-a.com Additionally, organocatalytic enantioselective aza-Michael reactions of N-tethered alkenes have been employed for the synthesis of protected 2,5- and 2,6-disubstituted piperidines. nih.gov

The synthesis of naturally occurring piperidine alkaloids, such as (-)-coniine (B1195747) and (+)-pseudoconhydrine, often serves as a benchmark for new asymmetric methodologies and showcases the high level of stereocontrol that can be achieved. acs.org These established methods for asymmetric piperidine synthesis can be readily adapted to produce chiral 4,4-difluoropiperidine precursors, which can then be coupled to the pyrimidine ring to afford enantiomerically pure analogues of the target compound.

The table below provides an overview of some stereoselective methods applicable to the synthesis of chiral piperidine analogues.

| Method | Key Feature | Catalyst/Reagent | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| Asymmetric Hydrogenation | Chiral metal catalyst | Iridium(I) complex with P,N-ligand | 2-Substituted piperidines | High ee | nih.gov |

| Aza-Michael Reaction | Organocatalysis | Quinoline organocatalyst | 2,5- and 2,6-Disubstituted piperidines | Good yields and ee | nih.gov |

| Desymmetrization | Chiral molybdenum complex | Mo(CO)3 complex | 2,6-Disubstituted piperidines | High ee | scilit.com |

| Chiral Pool Synthesis | Starting from chiral amino acids | L-lysine, L-glutamic acid | Substituted piperidines | Enantiopure |

Chemical Reactivity and Mechanistic Investigations of 2 4,4 Difluoropiperidin 1 Yl Pyrimidine Analogues

Reactivity Profiles of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement makes the ring electron-deficient, or π-deficient, which fundamentally governs its reactivity. Compared to benzene (B151609) or pyridine (B92270), the pyrimidine nucleus is generally less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.org

The electron-deficient nature of the pyrimidine ring is most pronounced at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. wikipedia.org This reactivity is exploited in nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone for the functionalization of pyrimidine derivatives. The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates. mdpi.com

For 2-aminopyrimidine (B69317) analogues, the amino substituent acts as an electron-donating group, which can decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted or halogenated pyrimidine. However, further functionalization via nucleophilic substitution is still possible, sometimes requiring catalysis to activate the ring system. researchgate.netthieme-connect.de For instance, ruthenium(II) catalysts have been used to enable SNAr reactions on aminopyridines with amines as nucleophiles, proceeding through a π-coordination activation strategy. thieme-connect.de The general mechanism for SNAr involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

| Reaction Type | Reagent/Conditions | Position of Attack | Product Type |

| Amination | Primary/Secondary Amines, Reflux | C4/C6 | 4/6-Aminopyrimidine derivatives |

| Solvolysis | Alkoxides (e.g., NaOEt) | C4/C6 | 4/6-Alkoxypyrimidine derivatives |

| Cross-Coupling | Grignard Reagents | C4 | 4-Alkyl/Arylpyrimidine derivatives |

This table provides illustrative examples of nucleophilic reactions on substituted pyrimidines. mdpi.com

Due to the deactivating effect of the two ring nitrogen atoms, electrophilic aromatic substitution on the pyrimidine nucleus is significantly more difficult than on pyridine. wikipedia.org When such reactions do occur, they proceed preferentially at the C5 position, which is the most electron-rich carbon in the ring. Classical electrophilic reactions like nitration and halogenation typically require harsh conditions and often result in low yields unless the ring is activated by electron-donating substituents. wikipedia.org

Modern synthetic methods have focused on direct C-H functionalization, which avoids the pre-functionalization of the substrate. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a powerful strategy. For example, palladium-catalyzed direct arylation of uracil (B121893) derivatives at the C5 or C6 position has been reported. nih.gov The mechanism for these reactions can vary, with some proposed to proceed via an electrophilic metalation-deprotonation pathway. nih.gov Directing groups can be employed to control the regioselectivity of C-H functionalization. In 2-pyrimidylanilines, the aniline (B41778) nitrogen can direct a metal-free C-H borylation to the ortho-position of the aniline ring through an electrophilic aromatic substitution mechanism involving a borenium species. rsc.org

The pyrimidine ring exhibits distinct behavior under oxidative and reductive conditions.

Reduction: Pyrimidines can be reduced more readily than pyridines, a consequence of their lower resonance stabilization. wikipedia.orgresearchgate.net Catalytic hydrogenation using catalysts like platinum or palladium can reduce the double bonds in the ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.edu Chemical reduction using reagents such as sodium borohydride (B1222165) can also yield tetrahydropyrimidine products. researchgate.net These reactions involve the transfer of a hydride to the electron-deficient C5 position, followed by protonation at C6. umich.edu

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation. pharmaguideline.com However, substituents on the ring can be oxidized. For instance, alkyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). researchgate.net In biological systems, enzymatic oxidation is a key part of pyrimidine catabolism. Enzymes such as dihydropyrimidine dehydrogenase catalyze the reduction of uracil and thymine, while other enzymes can oxidize pyrimidines to compounds like barbituric acid. umich.edu One-electron oxidation processes can generate radical cations, which are key intermediates in DNA damage pathways, leading to products like 8-oxo-7,8-dihydroguanine from guanine. nih.gov

| Transformation | Reagent/Catalyst | Typical Product |

| Reduction | NaBH4 | Tetrahydropyrimidine |

| Catalytic Hydrogenation | Pt, Pd, Rh, or Ni | Dihydro- or Tetrahydropyrimidine |

| Side-chain Oxidation | KMnO4 | Pyrimidine carboxylic acid |

| Enzymatic Oxidation | Dihydroorotate dehydrogenase | Orotate |

This table summarizes common oxidation and reduction reactions involving the pyrimidine ring system. researchgate.netumich.edu

Influence of the Difluoropiperidine Substituent on Reactivity

The 2-(4,4-difluoropiperidin-1-yl) substituent profoundly modifies the reactivity of the pyrimidine ring through a combination of electronic and steric effects.

Basicity of Piperidine (B6355638) Nitrogen: The inductive withdrawal of electron density by the gem-difluoro group significantly reduces the basicity of the piperidine nitrogen atom. The pKa of 4,4-difluoropiperidine (B1302736) is approximately 8.5, which is considerably lower than that of piperidine (pKa ≈ 11.2). nih.gov

Electron Donation to Pyrimidine Ring: The piperidinyl group is attached to the C2 position of the pyrimidine ring via its nitrogen atom. This nitrogen can donate its lone pair of electrons into the pyrimidine ring through a mesomeric effect (+M). However, because the fluorine atoms reduce the electron density on this nitrogen, its ability to act as a +M donor is diminished.

The conformational behavior of the fluorinated piperidine ring is also influenced by electronic factors beyond simple induction, including hyperconjugation and charge-dipole interactions, which can stabilize specific chair conformations. nih.govresearchgate.net

The 4,4-difluoropiperidine moiety is a sterically demanding substituent. The piperidine ring adopts a chair conformation to minimize steric strain, and this bulky group can impede the approach of reagents to the pyrimidine ring. researchgate.net

Shielding Effects: The substituent can sterically hinder reactions at the adjacent positions of the pyrimidine ring, namely the N1 and N3 nitrogen atoms and the C6 carbon. This can influence the regioselectivity of reactions such as N-alkylation, N-oxidation, or C-H functionalization at the C6 position.

Elucidation of Reaction Mechanisms

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)pyrimidine and its analogues, typically achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, involves complex mechanistic pathways. Understanding these mechanisms, particularly the catalytic cycles and the nature of the intermediates, is crucial for optimizing reaction conditions and extending the methodology to new substrates.

Investigations into Catalytic Cycles

The predominant mechanism for the formation of the C-N bond between a pyrimidine ring and a piperidine moiety is the Buchwald-Hartwig amination catalytic cycle. numberanalytics.comwikipedia.org This cycle is generally understood to proceed through a sequence of fundamental organometallic reactions involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com

The key steps in the catalytic cycle are as follows:

Activation of the Palladium(0) Precatalyst: The cycle initiates with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). libretexts.org This active species is typically a low-coordinate complex stabilized by electron-rich, bulky phosphine (B1218219) ligands.

Oxidative Addition: The first crucial step is the oxidative addition of the heteroaryl halide (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) to the electron-rich Pd(0) center. numberanalytics.comyoutube.com This reaction breaks the carbon-halogen bond and forms a new square planar arylpalladium(II) complex, with the palladium center now in the +2 oxidation state. wikipedia.org For some heteroaryl substrates, this step can be rate-limiting and may be hindered by the coordination of the heteroatom to the palladium center, potentially leading to catalyst deactivation. nih.govacs.org

Amine Coordination and Deprotonation: Following oxidative addition, the amine (4,4-difluoropiperidine) coordinates to the arylpalladium(II) complex. In the presence of a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide, KOtBu, or lithium bis(trimethylsilyl)amide, LiHMDS), the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.orgnih.gov The choice of base is critical and can significantly influence the reaction rate and efficiency. youtube.com

Reductive Elimination: This is the final, product-forming step of the cycle. The palladium amido complex undergoes reductive elimination, forming the desired C-N bond of the 2-(piperidin-1-yl)pyrimidine (B1626217) product. numberanalytics.comlibretexts.org This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org The use of bulky, electron-donating phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) is known to accelerate this step, which is often the slowest step for electron-rich heteroaryl substrates. youtube.comnih.gov

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, especially when using primary amines. nih.gov However, with secondary cyclic amines like 4,4-difluoropiperidine, this pathway is not a primary concern.

The table below summarizes various catalyst systems employed in the palladium-catalyzed amination of different heteroaryl halides, which serve as analogues for the synthesis of the title compound.

| Heteroaryl Halide | Amine | Pd Source | Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine (B109124) | Pd₂(dba)₃ | RuPhos | LiHMDS | 71 | nih.gov |

| 5-Bromopyrimidine | Piperidine | Pd(OAc)₂ | Ligand 3 | NaOt-Bu | 95 | mit.edu |

| 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Low | acs.org |

| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ | X-Phos | KOt*-Bu | 71 | beilstein-journals.org |

Note: Ligand 3 refers to 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.

Characterization of Reactive Intermediates

The direct observation and characterization of intermediates within the catalytic cycle provide invaluable insight into the reaction mechanism. The primary reactive intermediates in the palladium-catalyzed amination of halopyrimidines are the active Pd(0) catalyst, the Pd(II) oxidative addition complex, and the Pd(II) amido complex.

Active Pd(0) Catalyst: The catalytically active species is a coordinatively unsaturated 14-electron Pd(0) complex, typically bearing one or two bulky phosphine ligands. wikipedia.org In mechanistic studies involving chelating phosphines like BINAP, bis-ligated Pd(0) complexes such as Pd(BINAP)₂ have been identified as the dominant catalyst resting state. uwindsor.ca For the catalytic cycle to proceed, one of the phosphine ligands must dissociate to create a vacant coordination site for the oxidative addition of the aryl halide. uwindsor.ca

Oxidative Addition Complex (Aryl-Pd(II)-Halide): The formation of this intermediate results from the reaction of the Pd(0) species with the halopyrimidine. These complexes are generally square planar Pd(II) species. Hartwig's early work was instrumental in identifying and characterizing such intermediates in palladium-catalyzed C-N bond formation, confirming that the mechanism involved distinct oxidative addition and reductive elimination steps. libretexts.org For aminations using chelating ligands like BINAP or DPPF, the oxidative addition step has been shown to be the turnover-limiting step of the entire catalytic cycle. uwindsor.ca A potential catalyst decomposition pathway can occur from these intermediates, involving the cleavage of the P-C bond in the phosphine ligand. uwindsor.ca

Palladium Amido Complex ([Aryl-Pd(II)-Amido]): This key intermediate is formed after the deprotonation of the amine coordinated to the Pd(II) center. Its structure and stability are critical for the final product-forming step. Reductive elimination from this complex yields the desired arylamine. For certain heteroaryl substrates, this reductive elimination step can be slow, making the amido complex a potential resting state of the catalyst. mit.edu The electronic properties and steric bulk of the ancillary phosphine ligands play a crucial role in facilitating this step. youtube.com

The table below outlines the key intermediates and the common techniques used for their characterization.

| Intermediate | General Structure | Role in Cycle | Characterization Methods |

|---|---|---|---|

| Active Pd(0) Catalyst | LₓPd(0) (x=1 or 2) | Reacts with aryl halide | ³¹P NMR Spectroscopy, X-ray Crystallography |

| Oxidative Addition Complex | (L)Pd(II)(Ar)(X) | Formed after C-X bond cleavage | ¹H NMR, ³¹P NMR Spectroscopy, X-ray Crystallography |

| Palladium Amido Complex | (L)Pd(II)(Ar)(NR₂) | Precursor to reductive elimination | ¹H NMR, ³¹P NMR Spectroscopy, Kinetic Studies |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a compound such as 2-(4,4-Difluoropiperidin-1-yl)pyrimidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound by identifying the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons on the pyrimidine (B1678525) and the difluoropiperidine rings. The pyrimidine ring protons would typically appear in the aromatic region of the spectrum. The piperidine (B6355638) ring protons would exhibit signals in the aliphatic region, with their multiplicities revealing scalar coupling interactions with neighboring protons and fluorine atoms.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The piperidine ring carbons would appear at higher field strengths. The carbon atom bonded to the two fluorine atoms (C4 of the piperidine ring) would show a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF).

While specific, experimentally-derived NMR data for this compound are not extensively detailed in publicly available scientific literature, the expected shifts and couplings can be predicted based on established principles of NMR spectroscopy. A comprehensive analysis would require the acquisition of actual spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as specific experimental data is not available in the reviewed literature. Actual values may vary.)

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ¹H | ~8.3 | Doublet (d) |

| Pyrimidine H-5 | ¹H | ~6.6 | Triplet (t) |

| Piperidine H-2, H-6 | ¹H | ~3.8 | Triplet (t) |

| Piperidine H-3, H-5 | ¹H | ~2.1 | Triplet of triplets (tt) |

| Pyrimidine C-2 | ¹³C | ~161 | Singlet (s) |

| Pyrimidine C-4, C-6 | ¹³C | ~157 | Singlet (s) |

| Pyrimidine C-5 | ¹³C | ~110 | Singlet (s) |

| Piperidine C-4 | ¹³C | ~122 | Triplet (t) |

| Piperidine C-2, C-6 | ¹³C | ~43 | Singlet (s) |

| Piperidine C-3, C-5 | ¹³C | ~34 | Triplet (t) |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a critical technique for characterization. ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The multiplicity of this signal would be a triplet due to coupling with the adjacent protons on C3 and C5 of the piperidine ring. The chemical shift of this signal would be indicative of the gem-difluoroaliphatic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between protons on the pyrimidine ring and within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the pyrimidine and piperidine rings via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₉H₁₁F₂N₃. An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental formula. Although specific HRMS data from published research is not available, the theoretical exact mass can be calculated.

Table 2: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₂N₃ |

| Calculated Monoisotopic Mass | 199.0921 Da |

| Calculated [M+H]⁺ Ion | 200.0999 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is commonly used to assess the purity of a compound by separating it from any impurities or byproducts from the synthesis. The mass spectrometer then provides molecular weight information for the main peak and any separated impurities. This technique is invaluable for reaction monitoring and quality control of the final compound. While LC-MS is a standard method for such analysis, specific chromatograms and mass spectra for this compound are not documented in the searched scientific literature.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for determining the purity of chemical compounds by separating them from potential impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful, complementary techniques widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. This technique separates compounds based on their hydrophobicity.

Method development would involve a systematic screening of columns, mobile phases, and gradient conditions to achieve optimal separation of the main compound peak from all potential impurities. A C18 (octadecylsilyl) column is a common starting point due to its versatility. The mobile phase typically consists of an aqueous component (water with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the pyrimidine chromophore exhibits strong absorbance.

The goal is to develop a method that is specific, linear, accurate, precise, and robust, capable of detecting and quantifying impurities at very low levels (e.g., below 0.1%).

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | Waters XBridge C18, 2.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| UV Detection | 254 nm |

| Injection Vol. | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min |

Note: This table represents a typical starting point for method development for a compound analogous to this compound and would require optimization.

Supercritical Fluid Chromatography (SFC) for Purity

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative and complementary technique to HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic co-solvent (modifier), such as methanol. SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity, sometimes resolving impurities that are difficult to separate by HPLC.

For purity assessment of this compound, SFC can be particularly effective. The development of an SFC method involves optimizing parameters such as the co-solvent, additive, backpressure, and temperature. Chiral stationary phases can also be used within an SFC system to separate enantiomers if the molecule possesses a stereocenter. The lower viscosity of the supercritical mobile phase allows for higher flow rates without a significant loss in efficiency, leading to rapid separations.

Table 2: Representative SFC Method Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | Waters ACQUITY UPC² or equivalent |

| Column | Viridis HSS C18 SB, 1.8 µm, 3.0 x 100 mm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 50 °C |

| Detection | Diode Array Detector (DAD) at 254 nm |

| Gradient | 2% B to 40% B over 5 minutes |

Note: This table provides an example of a typical SFC method for a small, nitrogen-containing molecule and serves as a model for the analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

While chromatographic techniques confirm the purity and identity of a compound in solution, X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. This powerful analytical method determines the precise spatial arrangement of atoms within a crystal, revealing detailed information about bond lengths, bond angles, and torsional angles. It also elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed mathematically to generate a three-dimensional electron density map, from which the atomic structure is solved and refined. The resulting structural data is invaluable for confirming the compound's constitution, configuration, and conformation, providing a foundational understanding of its physical properties.

Although a crystal structure for this compound is not available in open-access databases, the data obtained from such an experiment would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 3: Example of Crystallographic Data That Would Be Determined

| Parameter | Value |

| Compound Name | This compound |

| Chemical Formula | C₉H₁₁F₂N₃ |

| Formula Weight | 199.20 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.4 Å |

| α = 90°, β = 95.0°, γ = 90° | |

| Volume | 982.1 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.348 g/cm³ |

| R-factor | < 0.05 |

Note: The data in this table are hypothetical and serve only to illustrate the parameters that are determined from a single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are essential for exploring the three-dimensional structure and behavior of a molecule over time.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 2-(4,4-Difluoropiperidin-1-yl)pyrimidine, this analysis would focus on two primary areas: the puckering of the difluoropiperidine ring and the rotation around the bond connecting it to the pyrimidine (B1678525) ring.

The 4,4-difluoropiperidine (B1302736) ring is expected to adopt several conformations, primarily chair, boat, and twist-boat forms. A computational scan of the potential energy surface would reveal the relative energies of these conformers. The chair conformation is typically the most stable for piperidine (B6355638) rings. The presence of the two fluorine atoms at the C4 position would influence the ring's geometry and the energy barriers between different conformations. The energy landscape would map these stable conformers and the transition states that connect them, providing a comprehensive picture of the molecule's preferred shapes.

Molecular Dynamics (MD) simulations are used to study how a molecule moves and flexes over time under physiological conditions. researchgate.net An MD simulation of this compound, typically placed in a simulation box with a solvent like water, would track the motions of every atom based on a force field.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. researchgate.net For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the most stable three-dimensional geometry (geometry optimization). lookchem.com

This process yields precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide a map of the electron density distribution, highlighting which parts of the molecule are electron-rich or electron-poor. This is critical for understanding how the molecule might interact with other molecules, such as biological receptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. These values are calculated using the outputs from DFT computations and are fundamental to predicting how the molecule will behave in chemical reactions.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Represents electron-donating ability |

| LUMO Energy | -1.5 | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | Indicates chemical reactivity and stability |

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and the structural features of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to predict the physicochemical and biological properties of compounds. Using the computationally optimized structure of this compound, a variety of descriptors can be calculated.

Key descriptors include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: These influence how the molecule interacts with biological targets.

Number of Rotatable Bonds: An indicator of molecular flexibility.

These descriptors are crucial for assessing the "drug-likeness" of a compound and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Descriptor | Predicted Value | Importance |

|---|---|---|

| Molecular Formula | C9H11F2N3 | Basic chemical identity |

| Molecular Weight | 199.20 g/mol | Influences diffusion and transport |

| LogP | 1.5 | Indicator of lipophilicity |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | Predicts membrane permeability |

| Hydrogen Bond Donors | 0 | Interaction potential |

| Hydrogen Bond Acceptors | 3 | Interaction potential |

| Rotatable Bonds | 1 | Molecular flexibility |

Topological Polar Surface Area (TPSA)

Lipophilicity (LogP) and Other Physicochemical Parameters

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a nonpolar solvent versus a polar one. This parameter is crucial for determining how a drug will distribute itself in the body. Along with other physicochemical properties, LogP helps in assessing a compound's adherence to established drug-likeness rules, such as Lipinski's rule of five. mdpi.com Computational models are widely used to predict these properties for novel compounds like this compound, providing valuable insights into their likely absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Rotatable Bond Count

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower count of rotatable bonds (typically 10 or fewer) is generally associated with better oral bioavailability. This is because increased flexibility can lead to a greater loss of conformational entropy upon binding to a target, which is energetically unfavorable. For this compound, the rotatable bond count is a key metric evaluated during computational screening to predict its potential as an orally administered therapeutic agent.

Interactive Table of Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| TPSA (Ų) | Value not available | Predicts cell permeability and blood-brain barrier penetration. |

| LogP | Value not available | Indicates lipophilicity, affecting absorption and distribution. |

| Rotatable Bonds | Value not available | Relates to conformational flexibility and oral bioavailability. |

Structure-Based Computational Design

Structure-based design leverages the three-dimensional structure of a biological target to design and optimize ligands. This approach is fundamental in modern drug discovery for developing potent and selective inhibitors.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org In the context of drug design, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target, like a kinase. arabjchem.orgdundee.ac.uk

Studies on various pyrimidine derivatives have shown their potential as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). benthamdirect.comtandfonline.comnih.govnih.gov In these docking simulations, the pyrimidine core often acts as a scaffold that mimics the adenine (B156593) ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. nih.gov For a compound like this compound, docking studies would predict that the pyrimidine nitrogen atoms could act as hydrogen bond acceptors, while the difluoropiperidine moiety would occupy a hydrophobic pocket within the active site. arabjchem.orgnih.gov The binding energy calculated from these simulations helps to rank potential inhibitors and guide the synthesis of more potent analogs. arabjchem.org

Virtual Screening and Lead-Hopping Strategies

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ed.ac.uknih.gov Pyrimidine-based libraries are frequently used in such screening campaigns due to the scaffold's proven utility in kinase inhibition. acs.orglifechemicals.com A library containing this compound and its analogs could be screened against a panel of kinases to identify potential targets or to assess selectivity. nih.govacs.org

Lead-hopping, also known as scaffold-hopping, is a strategy used to discover new chemical entities by modifying the core structure of a known active compound while retaining its biological activity. eurofinsdiscovery.comresearchgate.net Starting from a known pyrimidine-based inhibitor, lead-hopping could be employed to replace the pyrimidine core with other heterocyclic systems to improve properties like potency, selectivity, or pharmacokinetic parameters. dundee.ac.uknih.govnamiki-s.co.jp For instance, if this compound were identified as a hit, medicinal chemists might explore replacing the pyrimidine with a pyrazolopyrimidine or a furopyrimidine to explore new intellectual property space and potentially enhance drug-like properties. nih.gov This strategy is a powerful tool for navigating the complexities of lead optimization in drug discovery. researchgate.net

Structure Activity Relationship Sar Studies and Scaffold Optimization

Strategic Diversification of the 2-(4,4-Difluoropiperidin-1-yl)pyrimidine Scaffold

Strategic diversification of the core scaffold is a key approach in drug discovery to develop analogues with improved potency and pharmacokinetic properties. This involves modifying both the pyrimidine (B1678525) and the difluoropiperidine components of the molecule.

The pyrimidine ring offers several positions (primarily 4, 5, and 6) for substitution, and modifications at these sites can significantly impact biological activity. nih.gov The introduction of various functional groups alters the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.

Research on analogous 2-aminopyrimidine (B69317) and 2-(piperidin-1-yl)pyrimidine (B1626217) systems has demonstrated that the nature and position of substituents are crucial. nih.govnih.govnih.gov For instance, in a series of pyrimidine-4-carboxamides, altering substituents at the 6-position of the pyrimidine ring led to significant changes in inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org Replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine at this position increased activity tenfold. acs.org

Similarly, studies on other pyrimidine derivatives show that introducing small, electron-withdrawing or electron-donating groups can modulate target affinity. For example, the presence of a fluorine atom at the 5-position of a pyrimidine ring has been shown to enhance cytotoxic activity in certain anticancer agents, potentially due to its inductive electron-withdrawing effect. mdpi.com Conversely, bulky substituents can lead to steric hindrance, negatively impacting binding. The electronic nature of substituents—whether they are electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -Cl, -CF3)—can influence the pKa of the pyrimidine nitrogens, affecting their ability to act as hydrogen bond acceptors. acs.org

Table 1: Illustrative Substituent Effects on the Pyrimidine Ring of 2-Substituted Pyrimidine Analogs

| Position of Substitution | Substituent Type | General Impact on Activity | Rationale |

|---|---|---|---|

| C4/C6 | Small, polar groups (e.g., -OH, -NH2) | Often enhances potency | Can form key hydrogen bond interactions with the target protein. acs.org |

| C4/C6 | Bulky, non-polar groups | May decrease potency | Potential for steric clash within the binding pocket. |

| C5 | Halogens (e.g., -F, -Cl) | Can increase activity | Modulates electronic properties and may form halogen bonds. mdpi.com |

Modification of the Difluoropiperidine Ring and its Impact on Interactions

The 4,4-difluoropiperidine (B1302736) ring is a key component, contributing to the molecule's conformational rigidity and metabolic stability. Modifications to this ring, including altering the fluorine substitution or introducing other groups, can fine-tune interactions with target proteins. The piperidine (B6355638) heterocycle is a dominant fragment in drug discovery and is often a target for bioisosteric replacement to improve potency and ADME (absorption, distribution, metabolism, excretion) profiles. chemrxiv.org

Replacing the piperidine ring with bioisosteres—structurally different groups that retain similar biological activity—is a common strategy. chemrxiv.orgnih.gov For instance, bicyclic structures like azaspiro[3.3]heptanes have been explored as piperidine mimetics, offering a different conformational profile while maintaining a similar exit vector for substituents. researchgate.net Such modifications can alter the molecule's lipophilicity and metabolic stability. researchgate.netacs.org

Furthermore, the substitution pattern on the piperidine ring itself is critical. In a series of NAPE-PLD inhibitors, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold. acs.org This highlights the importance of controlling the conformation of substituents on the piperidine ring to achieve optimal interactions. While direct SAR data on the 4,4-difluoro variant is specific to its target, these examples underscore the principle that both the core ring structure and its substituents are vital for activity.

Elucidation of Key Structural Motifs for Modulating Chemical Interactions

Understanding which parts of the molecule are essential for binding and activity is crucial for rational drug design. For the this compound scaffold, the fluorine atoms and the arrangement of the ring systems play defining roles.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The gem-difluoro group (CF2) on the piperidine ring is particularly significant. This motif can profoundly influence the molecule's properties in several ways:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the position less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life.

Conformational Control : The bulky and electronegative fluorine atoms can lock the piperidine ring into a specific conformation, which may be more favorable for binding to the target protein.

Modulation of pKa : The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, reducing its basicity. This can affect the molecule's charge state at physiological pH, influencing its solubility, cell permeability, and potential for ionic interactions.

Enhanced Binding Interactions : Fluorine can participate in non-covalent interactions such as hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and halogen bonds, which can contribute to higher binding affinity. chimia.chresearchgate.net The gem-difluoro group creates a strong local dipole that can interact favorably with polar regions of a protein binding site.

The synthesis of molecules containing gem-difluoro olefins often involves specialized chemical methods, highlighting the deliberate and impactful nature of incorporating this moiety. researchgate.netnih.gov

Pyrimidine as a Scaffold : The pyrimidine ring often serves as a central scaffold, anchoring the molecule in the binding site of a protein. nih.gov Its nitrogen atoms are frequently involved in crucial hydrogen bonding interactions with the protein backbone, a common feature for kinase inhibitors and other drug classes. acs.org The planarity of the aromatic pyrimidine ring also facilitates favorable stacking interactions (π-π or cation-π) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Piperidine as a Vector : The piperidine ring primarily acts to position the molecule and can extend into different sub-pockets of the binding site. Its non-aromatic, three-dimensional nature provides a vector to explore space that a planar ring cannot, allowing for the optimization of interactions with the target protein. researchgate.net

In related compound series, the introduction of a linker, such as an ethylamino chain, between the core heterocyclic system and the piperidine/piperazine (B1678402) ring has been shown to increase flexibility and, in some cases, improve binding affinity by allowing the terminal ring to adopt a more favorable binding pose. nih.gov

Table 2: Role of Core Structural Components in Molecular Recognition

| Structural Component | Primary Role | Key Interactions |

|---|---|---|

| Pyrimidine Ring | Anchor/Scaffold | Hydrogen bonding, π-π stacking |

| Piperidine Ring | Positional Vector | Hydrophobic interactions, Van der Waals forces |

| Gem-Difluoro Group | Modulator | Dipole-dipole, metabolic stability, conformational lock |

Development of Design Principles for Novel Chemical Entities

Based on SAR studies of the this compound scaffold and related structures, several design principles can be formulated for the development of new chemical entities with potentially improved properties:

Maintain the Core Scaffold : The 2-substituted pyrimidine core is often essential for primary binding interactions (e.g., hydrogen bonding with the hinge region of a kinase). Modifications should focus on decorating this core rather than replacing it unless bioisosteric replacement is explicitly intended to solve a specific problem like toxicity or poor solubility. acs.org

Optimize Pyrimidine Substituents : The 4- and 6-positions of the pyrimidine ring are key points for modification. Small, polar, hydrogen-bond-donating or -accepting groups at these positions can be used to probe for additional interactions within the target's binding site to enhance potency and selectivity.

Leverage the Difluoropiperidine : The 4,4-difluoropiperidine moiety is a valuable component for enhancing metabolic stability and locking in a favorable conformation. Its role should be maintained unless SAR data suggests a different substitution pattern (e.g., 3,3-difluoro) or an alternative saturated heterocycle offers superior properties for a specific target.

Explore Conformational Restriction : Introducing conformational constraints, for example by using bicyclic piperidine bioisosteres or adding substituents to the piperidine ring, can reduce the entropic penalty of binding and lead to higher affinity. acs.orgresearchgate.net

By systematically applying these principles, medicinal chemists can rationally design novel compounds based on the this compound scaffold with a higher probability of success.

Leveraging the this compound Moiety in Combinatorial Libraries

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large, diverse collections of compounds. The this compound core is particularly well-suited for inclusion in combinatorial libraries due to its synthetic tractability and the presence of multiple points for diversification.

Researchers have strategically utilized this scaffold to generate focused libraries for screening against various biological targets, particularly protein kinases, which are implicated in a multitude of diseases including cancer and inflammatory disorders. The general approach involves the functionalization of the pyrimidine ring, typically at the 4- and 5-positions, with a variety of building blocks.

Table 1: Representative Building Blocks for Combinatorial Library Synthesis around the this compound Core

| Position of Variation | Building Block Class | Examples |

| Pyrimidine C4-position | Amines | Anilines, Benzylamines, Heterocyclic amines |

| Alcohols/Thiols | Phenols, Aliphatic alcohols, Thiophenols | |

| Pyrimidine C5-position | Halogens | Bromine, Iodine (for further cross-coupling) |

| Boronic Acids/Esters | Phenylboronic acid, Pyridinylboronic acid | |

| Alkynes | Phenylacetylene, Propargyl alcohol |

The synthesis of these libraries often employs robust and high-throughput chemical reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira coupling. By systematically varying the substituents at these positions, chemists can explore a vast chemical space and identify initial "hit" compounds with desired biological activity. The 4,4-difluoropiperidine group is often maintained as a constant feature in these initial libraries, valued for its ability to improve metabolic stability and modulate physicochemical properties like lipophilicity and basicity.

Rational Scaffold Modification for Desired Chemical Properties

Following the identification of initial hits from combinatorial screening, a more focused approach of rational scaffold modification is employed to optimize potency, selectivity, and drug-like properties. This process is guided by an iterative cycle of chemical synthesis, biological testing, and often, computational modeling.

Improving Potency and Selectivity:

Structure-based drug design plays a pivotal role in this phase. If the crystal structure of the target protein is known, medicinal chemists can visualize how the this compound-based inhibitor binds to the active site. This knowledge allows for the rational design of modifications to enhance key interactions. For instance, introducing a substituent that can form an additional hydrogen bond with a specific amino acid residue in the binding pocket can significantly increase potency.

Selectivity, particularly crucial for kinase inhibitors due to the high degree of similarity among their ATP-binding sites, can be achieved by exploiting subtle differences in the amino acid residues lining the active site. Modifications to the substituents on the pyrimidine ring can be tailored to interact with unique residues present in the target kinase but not in closely related off-target kinases.

Enhancing Physicochemical and Pharmacokinetic Properties:

Further rational modifications may involve:

Blocking Metabolic Hotspots: If metabolic studies identify a particular position on the scaffold that is susceptible to enzymatic degradation, this "metabolic hotspot" can be blocked. For instance, the introduction of a methyl group or a fluorine atom at a vulnerable position can prevent oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.

Table 2: Impact of Rational Modifications on Chemical Properties

| Modification | Rationale | Desired Outcome |

| Introduction of a polar group (e.g., hydroxyl, amide) on a C4-substituent | Increase hydrogen bonding potential and solubility | Improved potency and aqueous solubility |

| Substitution of a phenyl ring with a pyridine (B92270) ring at C5 | Modulate electronics and introduce a hydrogen bond acceptor | Enhanced selectivity and altered pharmacokinetic profile |

| Alkylation of the pyrimidine C5-position | Block potential site of metabolism | Increased metabolic stability and in vivo exposure |

| Introduction of a chiral center in a C4-side chain | Achieve specific stereochemical interactions with the target | Improved potency and selectivity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)pyrimidine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between 4,4-difluoropiperidine and halogenated pyrimidines (e.g., 2-chloropyrimidine). Key intermediates should be characterized using 1H/13C/19F NMR to confirm fluorination and substitution patterns, as demonstrated in fluoropyrimidine syntheses . High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular formulas, with deviations ≤5 ppm ensuring purity .

- Safety : Handle fluorinated intermediates in a fume hood; use PPE (gloves, goggles) to avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Techniques :

- LC-MS (ESI+) : Monitor purity (>95%) and detect byproducts (e.g., m/z = 462.2 [M+H]+ as in hemozoin inhibitor studies) .

- Multinuclear NMR (1H, 13C, 19F) : Assign peaks to confirm the difluoropiperidine moiety (e.g., 19F NMR signals near -100 ppm for CF2 groups) .

- Melting Point Analysis : Compare observed vs. literature values to detect impurities .

Advanced Questions

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Experimental Design :

- IC50 Determination : Use dose-response curves (e.g., 0.1–100 µM) with recombinant enzymes (e.g., protein arginine N-methyltransferase 3) and measure activity via fluorogenic substrates. Include controls (DMSO vehicle, reference inhibitors) .

- Kinetic Studies : Assess competitive/non-competitive inhibition via Lineweaver-Burk plots .

- Data Interpretation : Compare IC50 values across studies (e.g., 35.0 µM in PRMT3 assays vs. hemozoin inhibition ). Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms.

Q. What strategies resolve contradictions in crystallographic data for fluorinated piperidine derivatives?

- Refinement Tools : Use SHELXL for small-molecule crystallography to model disorder in fluorinated groups. Validate with R-factors (<5%) and electron density maps .

- Cross-Validation : Compare with computational models (DFT-optimized geometries) to confirm bond lengths/angles .

Q. How can researchers optimize reaction yields when synthesizing analogs of this compound?

- Factor Screening :

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions; DMF often enhances nucleophilicity of piperidine .

- Catalysis : Explore Pd-mediated coupling for sterically hindered pyrimidines .

- Yield Analysis : Use DOE (Design of Experiments) to identify interactions between temperature, stoichiometry, and reaction time. For example, elevated temperatures (80–100°C) may improve difluoropiperidine incorporation but risk decomposition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.